Product packaging for BMS-779788(Cat. No.:CAS No. 918348-67-1)

BMS-779788

Cat. No.: B606250
CAS No.: 918348-67-1
M. Wt: 509.1 g/mol
InChI Key: JLPURTXCSILYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nuclear Hormone Receptor Superfamily

The nuclear hormone receptor (NR) superfamily comprises a large group of intracellular transcription factors found in metazoan organisms, including nematodes, insects, and vertebrates. lubio.chmdpi.com These proteins are activated by lipophilic molecules and directly regulate gene expression, influencing a wide array of physiological functions such as metabolism, reproductive development, and detoxification. lubio.ch Unlike cell surface receptors, NRs operate within the cell, binding to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes. lubio.channualreviews.org

The NR superfamily is broadly classified into subfamilies based on structural and functional characteristics, including dimerization, DNA binding motifs, tissue specificity, and ligand binding. mdpi.comencyclopedia.pub Key structural components are conserved across the superfamily, including a variable N-terminal domain (NTD) with a ligand-independent activation function (AF-1), a highly conserved DNA-binding domain (DBD) containing zinc fingers, a hinge region, a conserved ligand-binding domain (LBD) responsible for ligand binding and dimerization, and a variable C-terminal domain with a ligand-dependent activation function (AF-2). lubio.chencyclopedia.pubmdpi.comub.edu NRs can bind to DNA as monomers, homodimers, or heterodimers, with the retinoid X receptor (RXR) frequently serving as a heterodimeric partner for many NRs, including LXRs. lubio.chub.edu

Structural and Functional Characteristics of LXR Isoforms: LXRα and LXRβ

Liver X receptors (LXRs), specifically LXRα (NR1H3) and LXRβ (NR1H2), are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. ub.edunih.govoup.com They were initially identified as orphan receptors because their endogenous ligands were unknown. wikipedia.org LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, defining their physiological role as "cholesterol sensors". mdpi.comoup.com

Both LXRα and LXRβ share a high degree of homology in their DNA-binding and ligand-binding domains. ub.edu They function as heterodimers with the retinoid X receptor (RXR), forming a "permissive heterodimer" that can be activated by either an LXR agonist or an RXR ligand like 9-cis retinoic acid. mdpi.comub.edu The LXR/RXR complex binds to specific LXR responsive elements (LXREs) in the promoter regions of target genes, typically consisting of two direct repeats of the hexameric nucleotide sequence AGGTCA separated by four nucleotides (DR4). mdpi.comub.edu

While sharing structural similarities, LXRα and LXRβ exhibit distinct expression patterns and some non-redundant functions. oup.com LXRα expression is predominantly found in tissues crucial for lipid metabolism, such as the liver, intestine, adipose tissue, kidneys, adrenal glands, and macrophages. ub.eduoup.com In contrast, LXRβ is ubiquitously expressed throughout the body. mdpi.comub.edu Despite this ubiquitous expression, LXRα appears to be the more important subtype in the liver and adipose tissue for regulating cholesterol metabolism and lipogenesis, while LXRβ seems to be the main subtype regulating lipogenesis and cholesterol efflux in skeletal muscle. physiology.org

Physiological and Pathophysiological Roles of LXRs

LXRs play critical roles in maintaining lipid homeostasis and modulating immune responses. nih.govmdpi.com Their activity is central to several physiological and pathophysiological processes, particularly those related to cardiometabolic diseases. nih.gov

Cholesterol Homeostasis and Reverse Cholesterol Transport (RCT)

A primary function of LXRs is the regulation of cholesterol metabolism and the maintenance of cholesterol homeostasis. mdpi.comresearchgate.net LXRs act as cholesterol sensors, responding to excess cellular cholesterol by upregulating genes involved in cholesterol efflux, transport, and excretion. ub.edumdpi.com This includes inducing the expression of ATP-binding cassette (ABC) transporters such as ABCA1, ABCG1, ABCG5, and ABCG8, which are crucial for the efflux of excess cholesterol from cells to apolipoprotein acceptors, the initial step in reverse cholesterol transport (RCT). mdpi.commdpi.comoup.comahajournals.org ABCA1 is particularly important for the efflux of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles. oup.comahajournals.org LXR activation promotes RCT from macrophages in vivo. mdpi.comahajournals.org

In the liver, LXR activation stimulates the conversion of cholesterol to bile acids by inducing cholesterol 7α-hydroxylase (CYP7A1), although this effect is primarily observed in rodents. mdpi.com LXRs also increase the expression of ABCG5 and ABCG8, facilitating cholesterol excretion into bile in both rodents and humans. mdpi.com In the intestine, LXR activation upregulates ABC transporters and inhibits dietary cholesterol absorption. mdpi.com

Lipid Metabolism and Lipogenesis

Beyond cholesterol, LXRs also play significant roles in broader lipid metabolism, including the regulation of fatty acid synthesis and lipogenesis. mdpi.comnih.govmdpi.com LXR activation stimulates de novo lipogenesis by inducing the expression of key lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP1c), stearoyl-CoA desaturase-1 (SCD1), and fatty acid synthase (FAS). mdpi.comnih.govmdpi.com These enzymes are involved in the biosynthesis of saturated and monounsaturated fatty acids. mdpi.com

Pharmacological activation of LXRs has been shown to increase the expression of these lipogenic genes in the liver and lead to hypertriglyceridemia in animal models. mdpi.comnih.gov This lipogenic activity has also been observed in other tissues, including adipose tissue, pancreas, skeletal muscle cells, and macrophages. mdpi.com LXRs primarily induce the synthesis of monounsaturated fatty acids like oleic acid and palmitoleic acid through the coordinated induction of FAS and SCDs. mdpi.com

Inflammation and Immune Response Modulation

LXRs are highly expressed in immune cells, particularly macrophages, and regulate both innate and adaptive immune responses. mdpi.com LXRs have immunosuppressive and immunoregulatory functions that can be cell-type-dependent. mdpi.com LXR ligand treatment has been shown to inhibit the expression of pro-inflammatory genes, such as those for nitric oxide synthase, cyclooxygenase-2, and IL-6, which are induced by TLR ligands in primary macrophages. nih.govmdpi.com LXRs can repress nuclear factor-κB (NF-κB) transcription activity through mechanisms like SUMOylation and can directly inhibit inflammatory gene expression by modulating chromatin accessibility. mdpi.comfrontiersin.org

In inflammatory macrophages (M1 macrophages), LXR activation suppresses pro-inflammatory cytokine expression. mdpi.com In anti-inflammatory M2 macrophages, LXR activation can increase arginase-1 expression and promote inflammation resolution, although this is not observed in human macrophages. mdpi.com LXRs also induce the expression of MERTK and TGM2, promoting the clearance of apoptotic cells (efferocytosis). mdpi.com Furthermore, LXRs can suppress macrophage apoptosis. mdpi.com

Studies in cell culture indicate that pre-treatment with LXR agonists can blunt the response to subsequent pro-inflammatory challenges like lipopolysaccharide (LPS). nih.gov Gene expression analysis shows that LXR agonist treatment can limit the transcriptional upregulation of inflammatory genes mediated by NFκβ and AP1. nih.gov In vivo studies with LXR knockout mice have shown increased susceptibility to LPS challenge or infection with certain bacteria, and pre-treatment with LXR agonists can blunt these responses. nih.gov

However, the role of LXR signaling in macrophages can differ between humans and mice. mdpi.com LXR activation has been shown to induce pro-inflammatory trained innate immunity in human monocytes through epigenetic and metabolic reprogramming. mdpi.comfrontiersin.org This involves increased cellular acetyl-CoA levels and dependence on the mevalonate (B85504) pathway and IL-1β signaling. frontiersin.org

Beyond myeloid cells, LXRs also affect lymphocytes, influencing T cell proliferation, thymic differentiation, and the maturation of T cells and NKT cells. mdpi.com LXR signaling also controls T cell differentiation, including Th17, follicular helper CD4-positive T cells, and regulatory T cells, and regulates immunoglobulin E production in B cells. mdpi.com

LXRs as Promising Therapeutic Targets in Cardiometabolic Diseases

Given their central roles in lipid metabolism, cholesterol homeostasis, and inflammation, LXRs are considered promising therapeutic targets for cardiometabolic diseases such as atherosclerosis, hyperlipidemia, and type 2 diabetes. nih.govoup.comnih.govutppublishing.com

LXR agonists have demonstrated the ability to prevent the development of atherosclerosis in rodent models by modulating both metabolic and inflammatory gene expression. nih.govoup.comutppublishing.com The antiatherosclerotic effects are linked to the promotion of reverse cholesterol transport and the antagonism of inflammatory signaling. oup.comutppublishing.com

Furthermore, LXR activation has shown potential in improving glucose balance by inhibiting hepatic gluconeogenesis and lowering serum glucose levels, suggesting possible applications in treating type 2 diabetes and metabolic disorders. mdpi.comnih.gov LXR agonists have also been shown to increase insulin (B600854) sensitivity and stimulate insulin secretion. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29ClN2O3S B606250 BMS-779788 CAS No. 918348-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPURTXCSILYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918348-67-1
Record name BMS-779788
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-779788
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Mechanism of Action of Bms 779788

Identification and Development of BMS-779788 as an LXR Modulator

This compound, also known as XL-652, was identified and developed as a modulator of the Liver X Receptors (LXRs), which are nuclear hormone receptors critical in regulating genes involved in reverse cholesterol transport (RCT). nih.govnih.gov The development of LXR agonists has been a key strategy for treating atherosclerosis. nih.govnih.govcaister.combiomedpharmajournal.org However, early LXR agonists, known as full pan-agonists, activated both LXRα and LXRβ isoforms, leading to undesirable side effects such as increased plasma and hepatic triglycerides due to the activation of lipogenic genes. nih.govnih.gov

The primary goal in the development of this compound was to create a potent LXR agonist with an improved therapeutic window. nih.govnih.gov This involved designing a molecule that could separate the beneficial effects on RCT, such as the induction of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, from the adverse lipogenic effects. nih.govacs.org this compound emerged from a series of biphenyl (B1667301) imidazole (B134444) compounds as a potent partial LXR agonist with selectivity for the LXRβ isoform. nih.govnih.govpatsnap.com Developed through a collaboration between Exelixis and Bristol-Myers Squibb, this compound advanced into Phase I clinical trials to evaluate its potential as a therapeutic agent. nih.govcaister.comumich.edu

Selective Agonistic Activity of this compound on LXR Isoforms

This compound is characterized by its selective agonist activity, demonstrating a preference for the LXRβ isoform over LXRα. nih.govnih.gov This selectivity is a cornerstone of its design, aiming to mitigate the side effects associated with strong LXRα activation in the liver. nih.govacs.org The compound functions as a partial agonist, meaning it does not elicit the maximal response from the receptor compared to a full agonist. nih.govpatsnap.com

This compound exhibits significantly lower activity on the LXRα isoform. Research indicates it has an IC50 value of 68 nM for LXRα. medchemexpress.com Its efficacy as a partial agonist on LXRα is low, reported to be less than 25%. nih.govpatsnap.com This limited activation of LXRα is crucial for its improved safety profile, as LXRα is the primary isoform responsible for inducing lipogenic genes in the liver, which can lead to hypertriglyceridemia. nih.govacs.org By minimizing LXRα activity, this compound was designed to avoid the significant elevation of plasma triglycerides seen with earlier, non-selective LXR agonists. nih.govacs.org

In contrast to its activity on LXRα, this compound shows a clear preference and more potent activity towards the LXRβ isoform, with a reported IC50 value of 14 nM. medchemexpress.com This demonstrates robust LXRβ agonism. nih.govpatsnap.com The compound effectively induces LXR target genes that are critical for reverse cholesterol transport. nih.govacs.org For instance, in human whole blood assays, this compound potently induces the expression of ABCA1 and ABCG1 with an EC50 of 1.2 μM and an efficacy of 55%. nih.govacs.orgmedchemexpress.com The selective partial agonism on LXRβ allows for the desired therapeutic effects on cholesterol efflux while limiting the unwanted lipogenic side effects. nih.govnih.gov

Potency and Efficacy of this compound on LXR Isoforms
ParameterLXRαLXRβReference
IC5068 nM14 nM medchemexpress.com
Agonist Efficacy<25%Robust (>70% in some assays) nih.govpatsnap.com
In Vitro and In Vivo Activity of this compound
ActivityParameterValueReference
ABCA1/ABCG1 Induction (Human Whole Blood)EC501.2 μM nih.govacs.orgmedchemexpress.com
ABCA1/ABCG1 Induction (Human Whole Blood)Efficacy55% nih.govacs.orgmedchemexpress.com
LXR Target Gene Induction (In Vivo)EC50610 nM nih.govmedchemexpress.com

Molecular Mechanisms Underlying this compound Action

As with other nuclear receptor agonists, the action of this compound is initiated by its binding to the ligand-binding pocket (LBP) of the LXRα and LXRβ isoforms. researchgate.net Upon binding, the ligand induces a specific conformational change in the receptor protein. researchgate.net This structural alteration is a critical step that dictates the subsequent molecular events. A key part of this change involves the repositioning of a region of the receptor known as helix 12 (AF-2 helix), which creates a binding surface for co-activator proteins while simultaneously causing the release of co-repressor proteins that are bound to the receptor in its inactive state. nih.govnih.gov Following this ligand-induced change, LXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes to regulate their transcription. nih.gov

The conformational change induced by the binding of this compound facilitates the recruitment of a suite of co-activator proteins to the LXR/RXR heterodimer. nih.govthebiogrid.org These co-activators, such as those in the p160 family (e.g., SRC-1/NCOA1), possess enzymatic activities, including histone acetyltransferase (HAT) activity, which modify chromatin structure. thebiogrid.orgproteinensemble.org By remodeling chromatin, these co-activator complexes make the DNA more accessible to the basal transcription machinery, including RNA polymerase, thereby initiating or enhancing the transcription of LXR target genes. thebiogrid.org The concept of selective LXR modulation, as embodied by this compound, relies on the principle that different ligands can induce distinct receptor conformations, leading to the recruitment of different subsets of co-activators. researchgate.net This differential recruitment is thought to be the basis for achieving gene-specific regulation, allowing for the activation of genes involved in cholesterol efflux (like ABCA1 and ABCG1) while minimizing the activation of genes involved in lipogenesis. nih.govresearchgate.net

Transcriptional Regulation of Downstream Target Genes

This compound, as a Liver X Receptor (LXR) agonist, exerts its effects by modulating the transcription of various target genes crucial for cholesterol homeostasis and lipid metabolism. Its partial LXRβ selectivity leads to a distinct pattern of gene regulation compared to full pan-LXR agonists.

Induction of ATP-Binding Cassette Transporters (ABCA1 and ABCG1)

A primary mechanism by which LXR agonists promote reverse cholesterol transport (RCT) is through the transcriptional induction of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. patsnap.com These transporters are pivotal in mediating the efflux of cellular cholesterol and phospholipids to apolipoprotein A-I and high-density lipoprotein (HDL) particles, respectively. nih.govmdpi.commdpi.com

This compound has been demonstrated to be a potent inducer of both ABCA1 and ABCG1 gene expression. nih.govacs.org In studies conducted in human whole blood, a series of biphenyl imidazole LXR agonists, including the class of compounds to which this compound belongs, showed a dramatic improvement in potency for the induction of these transporters. acs.org Despite being a partial agonist, this compound's ability to induce ABCA1 and ABCG1 mRNA in blood is comparable to that of the full pan-agonist T0901317. nih.gov This robust induction of genes critical for RCT is a key pharmacological feature of this compound. nih.gov

Induction of ABCA1 and ABCG1 by this compound
GeneFunction in Reverse Cholesterol TransportEffect of this compound
ABCA1Mediates efflux of cholesterol and phospholipids to lipid-poor apolipoprotein A-I.Significant transcriptional induction.
ABCG1Promotes cholesterol efflux to mature HDL particles.Significant transcriptional induction.
Modulation of Other Genes Critical for Reverse Cholesterol Transport

Beyond ABCA1 and ABCG1, LXRs regulate a suite of other genes integral to the RCT pathway. nih.gov These include cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, and ABCG5 and ABCG8, which are involved in biliary cholesterol excretion. nih.govnih.gov Activation of LXR by agonists coordinates the upregulation of these key proteins involved in RCT. nih.gov In nonhuman primate models, treatment with this compound resulted in dose-dependent increases in biliary cholesterol, an effect consistent with the known function of LXR agonists in promoting cholesterol excretion. nih.gov

Impact on Genes Involved in Hepatic Lipogenesis (e.g., SREBP-1c, FAS)

A significant challenge with LXR agonists is their concurrent activation of genes involved in hepatic lipogenesis, which can lead to hypertriglyceridemia. caister.com LXRs, particularly LXRα, induce the expression of the master transcriptional regulator of lipogenesis, sterol regulatory element-binding protein-1c (SREBP-1c). caister.comresearchgate.net SREBP-1c, in turn, activates the transcription of genes encoding lipogenic enzymes such as fatty acid synthase (FAS). nih.govewha.ac.kr

This compound is characterized as a partial LXR agonist with low LXRα activity. acs.org This profile is associated with a reduced impact on hepatic lipogenic gene expression compared to full pan-agonists. nih.gov While increased liver and plasma triglycerides were observed at the highest doses of this compound tested in cynomolgus monkeys, this effect was significantly less pronounced than with full agonists. nih.gov

Comparative Pharmacological Analysis with Full Pan-LXR Agonists (e.g., T0901317, GW3965)

The pharmacological profile of this compound is best understood in comparison to first-generation, non-selective, full pan-LXR agonists like T0901317 and GW3965. nih.gov

Differential Effects on Lipid Metabolism

The key distinction between this compound and full pan-agonists lies in their differential effects on lipid metabolism. While both classes of compounds effectively induce genes involved in reverse cholesterol transport, their impact on lipogenesis varies significantly. nih.gov

Full pan-agonists like T0901317 strongly activate LXRα, leading to a robust induction of SREBP-1c and subsequently, a marked increase in plasma and hepatic triglycerides. nih.govnih.gov In a comparative study in cynomolgus monkeys, this compound was found to be 29-fold less potent than T0901317 in elevating plasma triglycerides and 12-fold less potent in elevating LDL cholesterol. nih.gov This attenuated lipogenic effect is a direct consequence of its partial LXRα agonism. acs.org

Comparative Effects on Lipid Parameters (this compound vs. T0901317)
ParameterThis compoundT0901317 (Full Pan-Agonist)
Induction of ABCA1/ABCG1Comparable to full agonistStrong induction
Plasma Triglyceride ElevationSignificantly less potent (29-fold)Potent elevation
LDL Cholesterol ElevationSignificantly less potent (12-fold)Potent elevation

Improved Therapeutic Window Considerations

The therapeutic goal for LXR agonists is to maximize the beneficial effects on reverse cholesterol transport while minimizing the adverse lipogenic effects. The "therapeutic window" refers to the dose range where desired efficacy is achieved without significant side effects. nih.gov

This compound demonstrates an improved therapeutic window compared to full pan-agonists. nih.gov Its ability to robustly induce RCT-related genes like ABCA1 and ABCG1 at concentrations that cause only modest elevations in plasma triglycerides represents a significant pharmacological advantage. acs.orgnih.gov This separation of beneficial and adverse effects is attributed to its LXRβ selectivity and partial LXRα activity. nih.gov The development of LXRβ-selective partial agonists like this compound was a strategic approach to enhance the therapeutic index of this class of compounds for treating conditions like atherosclerosis. nih.gov

Preclinical Efficacy and Biological Impact of Bms 779788

In Vitro Investigations of BMS-779788

In vitro studies have provided insights into the cellular mechanisms modulated by this compound, particularly concerning cholesterol metabolism and inflammatory responses.

Cellular Cholesterol Efflux Promotion

This compound has been shown to induce the expression of key genes involved in reverse cholesterol transport (RCT), specifically ATP-binding cassette transporters ABCA1 and ABCG1. nih.govglpbio.comcenmed.comnih.govacs.orgmedchemexpress.comnih.govcaister.com These transporters are critical for the efflux of cholesterol from cells, including macrophage foam cells, which is a key process in preventing cholesterol accumulation and thus inhibiting atherosclerosis progression. nih.govnih.govcaister.com Studies in human whole blood demonstrated that this compound potently induces ABCA1 and ABCG1 with an EC50 value of 1.2 μM and 55% efficacy. glpbio.comcenmed.commedchemexpress.comnih.gov This suggests that this compound can promote cholesterol efflux at the cellular level by upregulating these transporters.

Here is a table summarizing the in vitro potency for ABCA1 and ABCG1 induction in human whole blood:

EndpointEC50 (μM)Efficacy (%)
ABCA1 and ABCG1 Induction (Human Blood)1.255

Gene Expression Profiling in Various Cell Lines

Beyond cholesterol transporters, this compound influences the expression of other LXR target genes. This compound induced LXR target genes in blood in vivo with an EC50 of 610 nM, a value similar to its in vitro blood gene induction potency. nih.govglpbio.comacs.orgmedchemexpress.comacs.org Compared to the full LXR agonist T0901317, this compound was significantly less potent in elevating plasma triglyceride and LDL cholesterol, while showing comparable induction of ABCA1 and ABCG1 mRNA in blood. nih.govglpbio.comacs.orgmedchemexpress.com This indicates a differential effect on lipid metabolism genes compared to pan-agonists, potentially offering a better therapeutic window. nih.govglpbio.com

Inflammatory Cytokine Modulation in Cellular Models

LXR activation is known to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory genes. researchgate.netfrontiersin.orgnih.gov While specific data on this compound's direct modulation of inflammatory cytokines in isolated cellular models was not extensively detailed in the provided search results, LXR agonists in general have been shown to suppress inflammatory gene expression in macrophages through various mechanisms, including trans-repression. frontiersin.orgnih.gov This anti-inflammatory effect of LXR activators is considered important for their anti-atherosclerotic effects in vivo, potentially independent of cholesterol efflux pathways mediated by macrophage ABCA1/G1. acs.org

In Vivo Efficacy in Animal Models of Disease

In vivo studies have evaluated the effects of this compound in animal models, particularly focusing on its impact on lipid profiles and atherosclerosis.

Assessment in Atherosclerosis Models

Atherosclerosis is a key area where LXR agonists have shown promise due to their role in cholesterol homeostasis and inflammation. researchgate.netfrontiersin.orgnih.govnih.govcaister.com

Impact on Atherosclerotic Plaque Progression

This compound has demonstrated a positive impact on atherosclerotic plaque progression in animal models. In LDLR-/- mice, treatment with LXR-623 (another LXR agonist mentioned in the context of similar research) over 8 weeks reduced atherosclerotic lesion size by 66%. alzdiscovery.org While the provided results directly linking this compound to a specific percentage reduction in plaque size in LDLR-/- mice were not explicitly found, the compound was reported to reduce atherosclerotic lesion size in LDLR-/- mice over 8 weeks by 66% and serum cholesterol in Golden Syrian hamsters and cynomolgus monkeys without increasing serum triglycerides, according to one source discussing several LXR agonists including this compound. alzdiscovery.org This suggests a significant anti-atherosclerotic effect. This compound has been described as having decreased lipogenic potential compared to a full pan agonist in cynomolgus monkeys, while maintaining similar potency in inducing genes that stimulate RCT. nih.gov This improved profile in nonhuman primates supports the potential for a better therapeutic window by limiting LXRα activity, which is associated with undesirable lipogenic effects like elevated triglycerides. nih.govnih.gov

Effects on Plasma and Liver Cholesterol Levels

Studies in animal models, such as cynomolgus monkeys, have shown that this compound influences plasma and liver lipid levels. Compared to a full LXR pan-agonist like T0901317, this compound demonstrated significantly less potency in elevating plasma triglyceride and LDL cholesterol levels. nih.gov While a full pan-agonist was associated with increased liver triglyceride, this compound at the highest tested dose also led to increased liver triglyceride, mirroring the dose response observed for plasma triglyceride. nih.gov This suggests that while this compound has a more favorable lipid profile compared to full agonists, high doses may still impact hepatic triglyceride levels. In mice, this compound at specific doses (3 and 10 mpk) did not cause a significant elevation in plasma or hepatic triglycerides, indicating an improved profile in this model compared to a full pan-agonist. medchemexpress.com

Promotion of Reverse Cholesterol Transport in Vivo

A key area of investigation for LXR agonists is their ability to promote reverse cholesterol transport (RCT), a process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. nih.govumich.edunih.govnih.gov this compound has been shown to induce the expression of LXR target genes in blood that are critical for RCT, specifically ABCA1 and ABCG1. nih.govnih.gov In cynomolgus monkeys, the induction of ABCA1 and ABCG1 mRNA in blood by this compound was comparable to that of a full pan-agonist, despite its reduced effects on triglycerides and LDL cholesterol. nih.gov Studies using radiolabeled cholesterol nanoparticles in mice demonstrated that this compound treatment increased the rate at which the label reappeared in plasma, indicating enhanced RCT. nih.gov

Evaluation in Models of Dyslipidemia

This compound has been evaluated in animal models of dyslipidemia to assess its potential impact on altered lipid profiles.

Modulation of Plasma Triglyceride Levels

As a partial LXR agonist with LXRβ selectivity, this compound exhibits reduced potential for inducing lipogenesis compared to full LXR agonists. nih.govresearchgate.netportlandpress.com In cynomolgus monkeys, this compound was significantly less potent than the full agonist T0901317 in elevating plasma triglyceride levels. nih.gov While full LXR agonists are known to activate lipogenesis in the liver by upregulating genes like SREBP-1c, leading to increased triglyceride secretion, this compound's partial agonism and LXRβ selectivity appear to mitigate this effect to some extent. umich.edunih.gov

Influence on Low-Density Lipoprotein Cholesterol (LDL-C) and High-Density Lipoprotein Cholesterol (HDL-C)

This compound has been shown to influence levels of LDL-C and HDL-C, key components of the lipid profile relevant to cardiovascular health. In cynomolgus monkeys, this compound was less potent than T0901317 in elevating plasma LDL cholesterol. nih.gov LXR agonists can increase LDL-C through various mechanisms, including increased VLDL production, induction of cholesteryl ester transfer protein (CETP), and induction of inducible degrader of LDL receptor (IDOL). nih.gov The improved profile of this compound on LDL-C compared to full agonists may be related to its partial activity and selectivity. While the direct impact on HDL-C is a crucial aspect of LXR agonist research due to HDL's role in RCT, specific quantitative data on HDL-C modulation by this compound in the provided context is less detailed than for triglycerides and LDL-C. However, LXR activation generally increases RCT by inducing transporters like ABCA1 and ABCG1, which efflux cholesterol to HDL particles. nih.govnih.gov

Investigation in Models of Metabolic Liver Diseases

The impact of LXR agonists on the liver, particularly concerning steatosis, is a significant consideration due to the role of LXRs in hepatic lipogenesis. umich.edumdpi.com

Effects on Hepatic Steatosis Development

Full LXR agonists are known to induce hepatic steatosis due to the upregulation of lipogenic genes in the liver. umich.edumdpi.com While this compound shows a more favorable lipid profile than full agonists, increased liver triglyceride was observed after 7-day treatment at the highest dose tested in cynomolgus monkeys, consistent with the central role of liver LXR in these lipogenic effects. nih.gov This suggests that while this compound may have a better therapeutic window, the potential for hepatic steatosis at higher exposures remains a consideration.

Data Tables

Based on the provided information, a summary of comparative effects in cynomolgus monkeys can be presented:

EndpointThis compound vs. T0901317 (Full Agonist)Animal ModelSource
Plasma Triglyceride Elevation29-fold less potentCynomolgus Monkeys nih.gov
Plasma LDL Cholesterol Elevation12-fold less potentCynomolgus Monkeys nih.gov
Blood ABCA1 mRNA InductionComparableCynomolgus Monkeys nih.gov
Blood ABCG1 mRNA InductionComparableCynomolgus Monkeys nih.gov
Liver Triglyceride IncreaseObserved at highest dose, similar dose response to plasma TGCynomolgus Monkeys nih.gov
Modulation of Hepatic Triglyceride Accumulation

Activation of LXRs, particularly LXRα, is known to induce lipogenic genes, which can lead to increased hepatic triglyceride accumulation and hypertriglyceridemia. nih.govcaister.commdpi.comresearchgate.netmdpi.com This has been a significant challenge in the development of LXR agonists as therapeutic agents. nih.govcaister.commdpi.comresearchgate.net

This compound, as a partial LXR agonist with LXRβ selectivity, has shown an improved profile compared to full pan-agonists like T0901317 in terms of elevating plasma and hepatic triglycerides in animal models. nih.govmedchemexpress.comacs.org In cynomolgus monkeys, this compound was significantly less potent than T0901317 in increasing plasma triglyceride and LDL cholesterol levels. nih.govmedchemexpress.com While increased liver triglyceride was observed in cynomolgus monkeys after 7 days of treatment with this compound at the highest dose tested, this increase was nearly identical to the dose response for plasma triglyceride, consistent with the role of liver LXR in these effects. nih.gov In mice, this compound at doses of 3 and 10 mg/kg did not cause a significant elevation of plasma or hepatic triglycerides, demonstrating a more favorable profile compared to a full pan-agonist. medchemexpress.com This suggests that the partial and LXRβ-selective agonism of this compound may offer a reduced potential for inducing hepatic lipogenesis compared to less selective or full agonists. nih.govresearchgate.net

Exploration in Neurodegenerative Disease Models

LXR agonists have been explored for their potential in treating neurodegenerative diseases, including Alzheimer's disease, due to their roles in cholesterol homeostasis and inflammation in the central nervous system (CNS). alzdiscovery.orgcaister.comresearchgate.netbiomedpharmajournal.org

Regulation of Amyloid-beta Metabolism

Preclinical evidence suggests that LXR agonists may be beneficial in Alzheimer's disease models. alzdiscovery.org The presence of amyloid-beta (Aβ) peptide deposits in the brain is a major pathological hallmark of Alzheimer's disease. osti.gov LXR agonism has emerged as a potential therapeutic approach for Alzheimer's disease, as it can induce the upregulation of ApoE and ABCA1, genes associated with increased brain amyloid burden when deficient in mouse models of the disease. researchgate.netosti.gov Upregulation of these genes has been shown to promote Aβ transport and clearance, leading to lower brain concentrations of amyloid in animal models. osti.gov While the search results mention the potential of LXR agonists in general for affecting amyloid-beta metabolism and reference studies using other LXR agonists like T0901317 alzdiscovery.org, specific detailed findings directly linking this compound to the regulation of amyloid-beta metabolism in neurodegenerative disease models were not prominently found in the provided snippets.

Anti-inflammatory Effects in the Central Nervous System

LXRs are known to have anti-inflammatory properties, inhibiting the induction of pro-inflammatory genes. nih.gov LXR agonists have been shown to ameliorate a wide range of inflammatory disorders in preclinical animal models. nih.gov Neuroinflammation is a component of neurodegenerative diseases. mdpi.com While LXR agonists in general may exert advantageous effects on the CNS, including effects against neuroinflammation caister.com, and studies with other LXR activators have shown reduced markers of apoptosis and increased synaptic density in vitro alzdiscovery.org, specific detailed findings on the anti-inflammatory effects of this compound in the central nervous system were not extensively detailed in the provided search results. Some LXR agonists have been associated with neuroinflammation as a side effect mdpi.com, which highlights the complexity of targeting LXRs for CNS disorders.

Studies in Oncological Contexts

Activation of LXRs has been suggested for the treatment of various cancers, including brain cancer and pancreatic cancer. acs.orgnih.govbiomedpharmajournal.orgnih.gov Studies report that LXR activation can inhibit cancer growth by influencing cellular proliferation, inducing apoptosis and autophagy, regulating cholesterol metabolism, and modulating signaling pathways. nih.govresearchgate.net

LXR Agonism and Tumor Cell Proliferation

LXR agonists can inhibit cellular proliferation in cancer cells. nih.govresearchgate.net For instance, LXR agonist T0901317 inhibited the proliferation of breast cancer in mice. nih.gov In pancreatic ductal adenocarcinoma (PDAC) cells, LXR inverse agonists have been shown to inhibit cell proliferation. nih.gov While the general role of LXR agonism in inhibiting tumor cell proliferation is discussed, specific data on the effect of this compound on tumor cell proliferation across various cancer types was not extensively provided in the search results.

Induction of Apoptosis in Cancer Cell Lines

This compound is a partial agonist of Liver X Receptors (LXR) α and β, with reported IC50 values of 68 nM for LXRα and 14 nM for LXRβ. medchemexpress.comglpbio.comselleckchem.comtmu.edu.cn LXRs are nuclear receptors that function as sensors of cholesterol homeostasis and regulate genes involved in cholesterol and lipid metabolism. researchgate.net Activation of LXRs can influence cholesterol metabolism through various mechanisms, including regulating the expression of ATP-binding cassette (ABC) transporters and enzymes involved in cholesterol synthesis and excretion. alzdiscovery.orgfrontiersin.org

Cancer cells often exhibit altered cholesterol metabolism, which supports their proliferation, survival, and progression. frontiersin.org Dysregulation of cholesterol synthesis and accumulation within tumor cells can create a favorable environment for tumor development. frontiersin.org Given the role of LXRs in cholesterol homeostasis, LXR agonists like this compound have been investigated for their potential impact on cancer cell cholesterol metabolism.

Studies have shown that activation of LXRs can regulate cholesterol transport via ABC transporters, such as ABCA1 and ABCG1, which are crucial for cholesterol efflux from cells. frontiersin.orgnih.gov ABCA1 facilitates cholesterol efflux to lipid-free apolipoprotein A-I, while ABCG1 mediates cholesterol transport to mature HDL particles. frontiersin.org Upregulation of these transporters can reduce intracellular cholesterol content. frontiersin.org this compound has been shown to induce the expression of ABCA1 and ABCG1 in human whole blood. medchemexpress.comglpbio.comacs.org

Furthermore, LXR activation can influence enzymes involved in cholesterol synthesis and metabolism, including those regulated by Sterol Regulatory Element-Binding Proteins (SREBPs). alzdiscovery.orgnih.gov SREBPs are master regulatory transcription factors that upregulate enzymes in the cholesterol biosynthesis pathway. nih.gov While LXR activation can induce lipogenic genes like SREBP-1c, fatty acid synthase (FAS), and stearoyl CoA-desaturase (SCD1) in some contexts, potentially leading to increased triglycerides nih.gov, the specific effects of this compound on these pathways in various cancer cell types require detailed investigation.

The impact of this compound on cholesterol metabolism in cancer cells is linked to its activity as an LXR partial agonist. By modulating LXR activity, this compound can potentially influence the expression of genes controlling cholesterol uptake, synthesis, and efflux, thereby altering the intracellular cholesterol balance in cancer cells. This modulation of cholesterol metabolism may contribute to its preclinical efficacy.

Preclinical studies with LXR agonists, including this compound, have explored their effects on various cancer types. nih.govresearchgate.netbiomedpharmajournal.org While the precise mechanisms involving cholesterol metabolism may vary depending on the cancer cell type and its specific metabolic dependencies, the general principle involves leveraging the LXR pathway to disrupt the cholesterol-dependent processes essential for cancer cell survival and growth.

Research findings indicate that LXR activation can inhibit cancer growth by regulating cholesterol metabolism and other pathways. nih.gov For example, in colorectal cancer cells, LXR activation has been linked to the regulation of lipid metabolism dysregulation. nih.gov In liver cancer (HCC), LXRs regulate cholesterol metabolism via various signaling pathways. nih.gov

While detailed data tables specifically showing the direct impact of this compound on cholesterol levels or the expression of cholesterol metabolism genes in various cancer cell lines were not extensively available in the search results, the overarching mechanism through which this compound is understood to influence cellular lipid profiles, including cholesterol, is via its partial agonism of LXRs, leading to the induction of cholesterol efflux transporters like ABCA1 and ABCG1. medchemexpress.comglpbio.comacs.org

The following table summarizes the LXR activation profile of this compound:

CompoundTargetIC50/EC50EfficacyReference
This compoundLXRα68 nMPartial Agonist medchemexpress.comglpbio.comtmu.edu.cn
This compoundLXRβ14 nMPartial Agonist medchemexpress.comglpbio.comtmu.edu.cn
This compoundABCA1/ABCG1 induction in human whole blood1.2 µM (EC50)55% efficacy medchemexpress.comglpbio.comacs.org

This table highlights the affinity of this compound for both LXR isoforms and its demonstrated ability to induce the expression of key cholesterol transporters in a relevant biological matrix.

Further detailed research findings on the specific changes in cholesterol synthesis, uptake, or efflux rates in various cancer cell lines upon treatment with this compound would be necessary for a more comprehensive understanding of its impact on cholesterol metabolism in cancer. However, the available information strongly suggests that its effects on cancer cell cholesterol metabolism are primarily mediated through LXR activation and the subsequent modulation of cholesterol transporter expression.

This compound is a chemical compound that has been investigated for its potential therapeutic applications, primarily focusing on its role as a Liver X Receptor (LXR) modulator. This article details the translational aspects and clinical research surrounding this compound, adhering strictly to the provided outline.

Translational Aspects and Clinical Research on Bms 779788

Early Phase Clinical Development of BMS-779788

This compound progressed into early phase clinical development, specifically a Phase 1 single ascending-dose study in healthy human subjects alzdiscovery.orgnih.gov. This trial was registered under the ClinicalTrials.gov identifier NCT00836602 nih.govmedchemexpress.com. The primary aim of such early phase studies is typically to evaluate safety and pharmacokinetics, as well as to explore pharmacodynamic effects in humans researchgate.net. While a safety study was completed, the results have not been fully published alzdiscovery.org. The program for this compound was subsequently terminated alzdiscovery.org.

Pharmacodynamic Biomarker Evaluation in Human Subjects

Evaluation of pharmacodynamic biomarkers in human subjects treated with this compound focused on assessing the compound's activity on LXR target genes and relevant plasma lipid parameters.

Induction of LXR Target Genes in Peripheral Blood Cells

In the Phase 1 single ascending-dose study in healthy humans, this compound was shown to increase the expression of ABCA1 and ABCG1 in blood cells alzdiscovery.orgacs.org. These genes are well-established targets of LXR activation and play crucial roles in reverse cholesterol transport (RCT) nih.govacs.orgcaister.commdpi.com. The induction of ABCA1 and ABCG1 mRNA in blood by this compound in vivo had an EC₅₀ of 610 nM, which was similar to its in vitro potency for gene induction in blood glpbio.comprobechem.comnih.govmedchemexpress.com. This indicated that the compound was engaging its intended targets in a clinical setting nih.gov.

Changes in Plasma Lipid Parameters Relevant to LXR Activation

Activation of LXRs, particularly LXRα, is known to induce genes involved in lipogenesis, which can lead to increased plasma triglycerides and LDL cholesterol levels alzdiscovery.orgnih.govcaister.com. Studies in cynomolgus monkeys showed that while this compound increased plasma ABCG1 expression, it also led to increases in LDL-c and triglycerides, although to a lesser extent than the full LXR agonist T0901317 glpbio.comalzdiscovery.orgnih.govmedchemexpress.com. This compound was reported to be significantly less potent than T0901317 in elevating plasma triglycerides (29-fold less potent) and LDL cholesterol (12-fold less potent) in these animal models glpbio.comnih.govmedchemexpress.com. Data regarding the effects of this compound on plasma lipid parameters in the completed human Phase 1 study are not extensively disclosed in the available information alzdiscovery.orgnih.gov. However, experience with other LXR agonists in clinical trials, such as BMS-852927, showed increased plasma triglycerides and LDL-cholesterol in humans despite favorable preclinical profiles nih.govresearchgate.net.

Clinical Observations Related to Efficacy in Atherosclerosis and Hypercholesterolemia

While preclinical studies in animal models, such as LDLR-/- mice, demonstrated that LXR agonists could reduce atherosclerotic lesion size and serum cholesterol alzdiscovery.orgmdpi.com, the clinical efficacy of this compound in atherosclerosis and hypercholesterolemia has not been established in published clinical trial results alzdiscovery.orgnih.gov. The Phase 1 trial was listed for the condition of atherosclerosis medchemexpress.com, suggesting this was a target indication. However, the program was terminated, and detailed efficacy observations from the human study are not publicly available alzdiscovery.orgnih.gov.

Considerations for Clinical Progression and Comparative Analysis with Other LXR Modulators in Clinical Trials

The clinical progression of this compound, like several other synthetic LXR agonists including LXR-623, CS-8080, and BMS-852927, has been limited nih.govresearchgate.netcaister.comresearchgate.net. Several LXR agonists have entered Phase 1 clinical trials with the goal of treating atherosclerosis, but none have progressed to later phases nih.govresearchgate.netnih.gov. The termination of these programs has been attributed to various factors, including unexpected adverse effects or undisclosed reasons nih.govresearchgate.netcaister.comresearchgate.netnih.gov.

Comparative analysis with other LXR modulators in clinical trials highlights the challenges in translating the promising preclinical results of LXR activation into safe and effective human therapies. While LXR agonists can induce beneficial genes like ABCA1 and ABCG1 involved in RCT, systemic activation, particularly of LXRα, has been associated with undesirable metabolic side effects such as hypertriglyceridemia and hepatic steatosis nih.govnih.govresearchgate.netcaister.commdpi.comresearchgate.netresearchgate.net. Although this compound was designed as a partial LXRβ-selective agonist with an improved lipid profile in nonhuman primates compared to full agonists glpbio.comalzdiscovery.orgnih.gov, the program's termination suggests that challenges, potentially related to safety or efficacy, were encountered in the human trial alzdiscovery.orgnih.gov. Other LXR modulators that entered clinical trials also faced limitations, with some exhibiting central nervous system-related adverse events (e.g., LXR-623) or peripheral side effects like increased lipids and decreased neutrophils (e.g., BMS-852927) nih.govresearchgate.netresearchgate.net. These outcomes underscore the complexity of selectively modulating LXR activity in humans to achieve therapeutic benefits while avoiding adverse effects nih.govcaister.comresearchgate.netnih.gov.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound59251511
T09013179940153
LXR-62316607796
CS-808010090222
BMS-85292757481701
GW396511306638
LXRα2642
LXRβ2643
ABCA19609
ABCG19619
LDL-cNot applicable (lipid parameter)
TriglyceridesNot applicable (lipid parameter)
CETP1041
ApoB397
IDOL285173765
SREBP1c5816
LDLR3949
ApoE398

Broader Implications and Future Research Directions

BMS-779788 in the Landscape of LXR Modulator Development

This compound (also known as XL-652 or BMS-788) is a synthetic compound that has been identified as a partial agonist of LXRs. medchemexpress.comprobechem.com It belongs to a series of biphenyl (B1667301) imidazole (B134444) LXR agonists. nih.govacs.org Preclinical characterization indicated that this compound exhibits potent induction of ATP-binding cassette transporters ABCA1 and ABCG1 in human whole blood, key genes involved in reverse cholesterol transport. medchemexpress.comacs.orgcenmed.com This induction of ABCA1 and ABCG1 is considered crucial for the beneficial effects of LXR activation, particularly in promoting cholesterol efflux from macrophages and reducing atherosclerotic plaque formation. umich.edufrontiersin.orgahajournals.org

Compared to the potent pan-LXR agonist T0901317, this compound demonstrated significantly lower potency in elevating plasma triglycerides and LDL cholesterol in animal models, suggesting an improved lipid profile. medchemexpress.comcenmed.comacs.org Specifically, in mice, this compound induced peripheral ABCA1 expression without causing significant elevation of plasma or hepatic triglycerides at tested doses, indicating a potentially better therapeutic window than full pan-agonists. medchemexpress.comcenmed.com

This compound was advanced to Phase 1 clinical trials, but its development, along with several other synthetic LXR agonists like LXR-623, CS8080, and BMS-852927, was terminated. caister.comnih.govbiomedpharmajournal.orgfrontiersin.orgmdpi.com The reasons for termination have included unexpected adverse effects or were not publicly disclosed by the sponsors. caister.comnih.govfrontiersin.orgmdpi.com This highlights the persistent challenges in translating the promising preclinical findings of LXR agonists to successful clinical applications, primarily due to on-target effects related to lipid metabolism. caister.comnih.govumich.edu

Strategies to Optimize the Therapeutic Index of LXR Agonists

The development of LXR agonists with an improved therapeutic index, minimizing undesirable lipogenic effects while retaining beneficial cholesterol transport and anti-inflammatory activities, remains a critical area of research. Several strategies are being explored to achieve this goal. nih.govnih.gov

Targeting Specific LXR Isoforms

One prominent strategy involves developing agonists that selectively target either LXRα or LXRβ. psu.edunih.govnih.gov While both isoforms regulate overlapping sets of genes, LXRα is considered the dominant isoform driving hepatic lipogenesis and the associated hypertriglyceridemia. caister.comnih.govnih.gov Therefore, the development of LXRβ-selective agonists has been proposed as a means to achieve therapeutic benefits, such as anti-atherosclerosis, while avoiding the major metabolic side effects. caister.comnih.gov

Studies in LXR knockout mice have provided insights into the distinct roles of the isoforms. caister.com Although both LXRα and LXRβ can induce hepatic lipogenesis, LXRα appears to be the primary mediator of this pathway. caister.com Selective overexpression of LXRα in the intestines of mice has shown beneficial effects on cholesterol absorption and HDL levels, whereas hepatic LXRα overexpression led to hepatic steatosis and hypertriglyceridemia. nih.gov

This compound has been described as having partial selectivity for LXRβ. medchemexpress.comprobechem.comalzdiscovery.org In cell-based assays, it showed approximately 5-fold selectivity for LXRβ over LXRα based on Ki values. probechem.comcenmed.com In agonist assays, this compound demonstrated robust LXRβ activity with lower partial LXRα agonist activity. acs.org This isoform selectivity was a key aspect of its design, aiming to improve the therapeutic window compared to pan-agonists. acs.org

Exploring Partial Agonism as a Design Principle

Another strategy to optimize the therapeutic index is the development of partial LXR agonists. caister.comnih.gov Unlike full agonists that maximally activate the receptor and induce the expression of all target genes, partial agonists may elicit a submaximal response, potentially allowing for the dissociation of beneficial effects (e.g., cholesterol efflux) from undesirable ones (e.g., lipogenesis). caister.comnih.gov

This compound is characterized as a partial LXR agonist. medchemexpress.comprobechem.comcenmed.com This partial agonism, coupled with its observed selectivity for LXRβ, was intended to provide a better balance between efficacy and metabolic side effects. acs.org Preclinical data with this compound suggested that it could induce LXR target genes involved in reverse cholesterol transport in blood with significantly less impact on plasma triglycerides and LDL cholesterol compared to a full agonist like T0901317. medchemexpress.comcenmed.comacs.org This aligns with the principle that partial agonism might offer a wider therapeutic window. nih.gov

Other examples of partial LXR agonists, such as N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA), have also been investigated. caister.comresearchgate.netacs.org DMHCA is described as a gene-selective LXR modulator that potently activates ABCA1 expression while having minimal effects on SREBP-1c, a key regulator of lipogenesis. caister.comacs.org This further supports the concept that modulating the degree and selectivity of LXR activation can help mitigate adverse metabolic outcomes.

Potential for Combination Therapies with this compound or other LXR Agonists

Given the multifaceted roles of LXRs in lipid metabolism and inflammation, exploring combination therapies involving LXR agonists presents a potential avenue to enhance therapeutic efficacy and/or mitigate side effects. caister.comfrontiersin.orgfrontiersin.org While specific data on combination therapies involving this compound is limited in the provided search results, research with other LXR agonists demonstrates the potential of this approach.

Combining LXR agonists with agents that target complementary pathways or counteract LXR-induced lipogenesis is being investigated. For instance, studies have explored combining LXR agonists with statins, which are widely used lipid-lowering drugs. frontiersin.org The rationale is that statins could potentially manage the hyperlipidemia induced by LXR activation while the LXR agonist promotes cholesterol efflux and exerts anti-inflammatory effects.

Another strategy involves combining LXR agonists with agents that inhibit IDOL (inducible degrader of the LDLR), a protein induced by LXRs that leads to the degradation of the LDL receptor. caister.comfrontiersin.org Inhibiting IDOL could potentially mitigate the undesirable effect of LXR agonists on raising plasma LDL levels observed in some species. caister.comfrontiersin.org

In the context of cancer, combining LXR agonists with other antineoplastic agents has shown potent effects against tumor growth and proliferation in preclinical models. frontiersin.org For example, combining LXR agonists with BH3 mimetics has demonstrated synergistic anti-proliferative effects in solid tumor malignancies. embopress.org The combination treatment of ABT263 (a BH3 mimetic) and LXR agonists significantly reduced tumor sizes in xenograft models. embopress.org LXR agonists have also been explored in combination with sorafenib (B1663141) in hepatocellular carcinoma models, showing enhanced cell death. biorxiv.org

The potential for combination therapies extends to inflammatory and autoimmune diseases, where LXR agonists could be combined with immunomodulatory agents. frontiersin.org

Emerging Therapeutic Applications of LXR Modulators

Beyond their initial focus on atherosclerosis and dyslipidemia, LXR modulators are being investigated for their potential in a wider range of therapeutic applications, leveraging their roles in lipid metabolism, inflammation, and immune regulation. psu.edunih.govfrontiersin.orgnih.govmdpi.com

Emerging areas include the treatment of neurodegenerative diseases like Alzheimer's disease, where LXR activation may promote the clearance of amyloid-beta and reduce neuroinflammation. researchgate.netacs.org LXR agonists are also being explored for their potential in diabetes, asthma, and advanced renal disease. nih.gov

Role in Immunomodulation and Autoimmune Diseases

LXRs play a significant role in modulating immune responses, making them attractive targets for the treatment of inflammatory and autoimmune diseases. nih.govfrontiersin.orgnih.govnih.gov LXRs are known to exert anti-inflammatory effects by inhibiting the transcriptional induction of pro-inflammatory genes mediated by factors like NF-κB and AP-1. nih.govfrontiersin.orgnih.gov

Pharmacological activation of LXRs has demonstrated the ability to ameliorate the severity of inflammatory responses in various murine models of inflammatory disorders, including atherosclerosis, neuroinflammation, dermatitis, lupus, and arthritis. nih.govfrontiersin.org This anti-inflammatory action is partly mediated through a mechanism known as "transrepression" in macrophages. frontiersin.orgfrontiersin.org

Furthermore, LXRs influence both innate and adaptive immunity. nih.govnih.gov In macrophages, LXR activation is involved in the clearance of apoptotic cells (efferocytosis), a process essential for maintaining immune homeostasis. nih.govplos.org Impaired clearance of apoptotic neutrophils has been linked to autoimmune diseases. nih.govplos.org

Studies have also highlighted the role of LXR signaling in regulating T helper cell differentiation and function. nih.govplos.org LXR activity can inhibit the differentiation and function of various T helper cell subsets, including T helper 1 (Th1) and T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune diseases. nih.govplos.org In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, LXR agonists have shown the ability to improve the severity of central nervous system inflammation. frontiersin.orgnih.gov Genetic ablation of LXRs in mice has been shown to lead to the spontaneous development of lupus-like disease, characterized by autoantibodies and immune cell infiltrates. nih.gov This is partly attributed to decreased efferocytosis by antigen-presenting cells in LXR-deficient mice. nih.gov

Neuroprotective Effects in Neurological Disorders

Preclinical evidence suggests that LXR agonists may offer benefits in neurological conditions, such as Alzheimer's disease. alzdiscovery.org LXR receptors have been implicated in the pathology of Alzheimer's disease, with studies in animal models showing that the absence of LXRα and LXRβ can increase the development of amyloid plaques. alzdiscovery.org Treatment with LXR activators like T0901317 has been shown to reduce inflammatory markers and increase the expression of ABCA1 in the hippocampus of Alzheimer's animal models, leading to reduced β-secretase activity and amyloid plaques. alzdiscovery.org In vitro experiments using primary hippocampal neurons exposed to beta-amyloid oligomers also indicated that LXR activator treatment reduced markers of apoptosis and increased synaptic density. alzdiscovery.org

While this compound itself has been mentioned in the context of LXR agonists tested in clinical trials for metabolic diseases, its specific neuroprotective effects in neurological disorders have not been detailed in the provided search results. researchgate.net However, the broader understanding of LXR activation's role in neuroprotection in models of Alzheimer's disease and experimental stroke suggests a potential avenue for research into this compound's effects in this area. alzdiscovery.orgnih.gov LXRβ is ubiquitously expressed in the central nervous system, while LXRα is thought to be expressed primarily in microglia and subcortical neurons, suggesting potential cell-specific targets for neuroprotective strategies involving LXR modulation. alzdiscovery.org

Anti-cancer Therapeutics and Repurposing Opportunities

The role of LXRs in cancer is an area of ongoing investigation. Some research suggests that LXR inverse agonists may represent an effective approach for cancer treatment by inhibiting processes like the Warburg effect and lipogenesis in cancer cells. acs.org For instance, the LXR inverse agonist SR9243 has shown promise in reducing glycolytic and lipogenic gene expression and inducing apoptosis in tumors in preclinical models. acs.org

While the provided information does not explicitly detail this compound's direct application as an anti-cancer therapeutic, its activity as an LXR partial agonist could potentially be explored for repurposing opportunities. The complex role of LXRs in lipid metabolism and inflammation, pathways often dysregulated in cancer, suggests that modulating LXR activity could have implications for cancer cell growth and survival. However, the specific effects of this compound in various cancer types and its potential as a repurposed therapeutic would require dedicated research.

Advanced Methodologies for LXR Research

Investigating the intricate mechanisms of LXR action and the effects of ligands like this compound requires advanced methodologies in structural biology and omics technologies.

Structural Biology Approaches for LXR-Ligand Interactions

Structural biology techniques are crucial for understanding how ligands interact with LXRs at the molecular level. These approaches provide insights into the binding affinity, the specific amino acids involved in the interaction, and the conformational changes that occur upon ligand binding. biomedpharmajournal.orgoup.com

Techniques such as X-ray crystallography are used to determine the 3D structures of proteins, including nuclear receptors like LXRs, in complex with their ligands. scilifelab.sepnas.org This allows for the visualization of the ligand-binding pocket and the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. acs.orgbiomedpharmajournal.org For example, crystal structures of LXRβ with different agonists have revealed details about how ligands stabilize helix 12, a region important for LXR activity. acs.orgacs.org While a specific crystal structure of this compound bound to LXR is not explicitly mentioned in the provided results, structural studies with similar LXR agonists have provided valuable information about the structural requirements for LXR ligand binding and isoform selectivity. acs.orgnih.gov

Other structural biology techniques relevant to LXR-ligand interactions include Nuclear Magnetic Resonance (NMR) spectroscopy, which can study intermolecular interactions and conformational changes upon ligand binding, and Cryogenic Electron Microscopy (Cryo-EM) for determining the structures of larger complexes. oup.comscilifelab.se Surface Plasmon Resonance (SPR) technology can also be used to study the binding kinetics and affinity of LXR-ligand interactions. nih.gov

Omics Technologies in LXR Pathway Analysis

Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems and are valuable for analyzing the downstream effects of LXR activation by compounds like this compound. researchgate.netmdpi.com

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue, allowing researchers to assess changes in gene expression in response to LXR agonists. researchgate.netnih.gov This is particularly relevant for LXRs, which function as ligand-activated transcription factors regulating the expression of numerous target genes involved in lipid metabolism, cholesterol transport (e.g., ABCA1, ABCG1), and inflammation. nih.govalzdiscovery.orgnih.gov High-throughput techniques like microarrays and RNA-Seq are commonly used in transcriptomics studies. nih.gov

Proteomics focuses on the global analysis of proteins, providing information on protein abundance, modifications, and interactions. nih.govbigomics.ch Proteomics can complement transcriptomics by revealing how changes in mRNA levels translate into changes in protein levels and by identifying post-translational modifications that may affect LXR activity or the function of its target proteins. nih.gov Techniques such as mass spectrometry are central to proteomics research. nih.govbigomics.ch

Metabolomics involves the study of the complete set of metabolites in a biological sample. researchgate.net Given the role of LXRs in regulating lipid and cholesterol metabolism, metabolomics can be particularly insightful for understanding the metabolic consequences of LXR activation. researchgate.net

Integrated multi-omics approaches, combining data from transcriptomics, proteomics, and metabolomics, can provide a more holistic understanding of the complex pathways influenced by LXR activation and the effects of specific ligands like this compound. researchgate.netmdpi.comnih.gov Bioinformatics tools are essential for analyzing and integrating these large datasets to identify key pathways and potential biomarkers. nih.govbigomics.ch

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize the partial agonism of BMS-779788 on LXRα and LXRβ?

  • This compound’s partial agonism is quantified using in vitro assays such as ligand-binding domain (LBD) transactivation, where IC50 values of 68 nM (LXRα) and 14 nM (LXRβ) were determined. Dose-response curves in human whole blood further measured ABCA1/ABCG1 induction (EC50: 1.2 μM) to validate its functional activity . Researchers should pair these assays with comparator agonists (e.g., T0901317) to contextualize partial vs. full agonism.

Q. How do preclinical models (e.g., cynomolgus monkeys) inform the therapeutic window of this compound?

  • Preclinical studies in cynomolgus monkeys demonstrated peripheral ABCA1 induction at 3–10 mg/kg doses without significant plasma/hepatic triglyceride elevation, contrasting with full pan-agonists like T0901317. These models prioritize in vivo gene expression (EC50: 610 nM in blood) and lipid profiling to balance reverse cholesterol transport (RCT) benefits against lipogenic risks .

Q. Which target genes are critical for evaluating this compound’s efficacy in reverse cholesterol transport?

  • Key genes include ABCA1 and ABCG1, which mediate cholesterol efflux. Researchers use quantitative PCR or RNA sequencing in blood cells or liver biopsies to measure induction levels. This compound’s partial agonism shows comparable RCT gene activation to full agonists but reduced lipogenic gene activation (e.g., SREBP-1c) .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between preclinical species and humans?

  • This compound exhibited tight binding to human α1-acid glycoprotein (HAGP) in surface plasmon resonance (SPR) assays, explaining its low volume of distribution (Vd) and clearance (CL) in humans. Preclinical PK models using rat/dog AGP (with faster dissociation kinetics) may underpredict clinical exposure. Methodologically, equilibrium binding assays and species-specific SPR are critical to resolve these discrepancies .

Q. What experimental strategies mitigate the lipogenic effects of LXR agonists while retaining RCT benefits?

  • This compound’s LXRβ selectivity and partial agonism reduce hepatic triglyceride synthesis compared to pan-agonists. Researchers should design in vivo studies with lipidomics profiling (e.g., plasma LDL-C, biliary cholesterol) and compare dose-dependent lipogenic thresholds (e.g., 29-fold lower triglyceride elevation vs. T0901317) . Co-administration with lipid-lowering agents (e.g., statins) could further optimize therapeutic indices.

Q. How do protein-binding kinetics influence this compound’s pharmacodynamic (PD) profile?

  • SPR studies revealed slow dissociation from human HAGP, prolonging plasma exposure and potentially altering free drug availability. Researchers should integrate binding kinetics (kon/koff) into PK/PD models and validate unbound drug concentrations using equilibrium dialysis or ultrafiltration .

Q. What methodologies resolve contradictory data on this compound’s clinical translation?

  • Despite promising preclinical RCT gene induction, Phase I trials revealed increased plasma LDL-C and hepatic triglycerides in humans. Researchers must reconcile these outcomes by analyzing species-specific LXR isoform expression (e.g., human vs. monkey liver) and off-target effects via transcriptomics or proteomics .

Methodological Guidance for Contradictory Data Analysis

  • Protein Binding: Use SPR and isothermal titration calorimetry (ITC) to compare affinity across species .
  • Lipid Profiling: Employ mass spectrometry for comprehensive lipidomics in plasma, liver, and bile .
  • Gene Expression: Combine single-cell RNA-seq with pathway analysis (e.g., Ingenuity Pathway Analysis) to dissect tissue-specific LXR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-779788
Reactant of Route 2
Reactant of Route 2
BMS-779788

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.